Ethyl 8-hydroxyoctanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

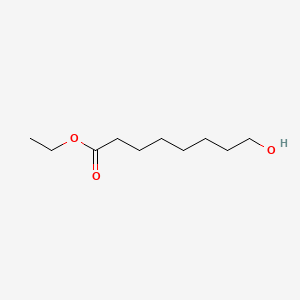

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-hydroxyoctanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-2-13-10(12)8-6-4-3-5-7-9-11/h11H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFKLFYVEOSPAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239828 | |

| Record name | Ethyl 8-hydroxyoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93892-06-9 | |

| Record name | Octanoic acid, 8-hydroxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93892-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-hydroxyoctanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093892069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 8-hydroxyoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 8-hydroxyoctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 8-hydroxyoctanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 8-hydroxyoctanoate is a bifunctional organic molecule of significant interest in the fields of polymer chemistry, materials science, and synthetic organic chemistry. Possessing both a terminal hydroxyl group and an ethyl ester, this C10 fatty acid ester serves as a versatile building block for the synthesis of novel polymers and fine chemicals. Its primary application lies in its role as a monomer for the production of poly(8-hydroxyoctanoate), a biodegradable and biocompatible medium-chain-length polyhydroxyalkanoate (mcl-PHA) with tunable elastomeric properties. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed spectroscopic analysis, a robust synthesis protocol, and an exploration of its reactivity and applications.

Physicochemical Properties

This compound is a colorless liquid at room temperature. Its bifunctionality imparts a unique balance of polarity, influencing its solubility and chromatographic behavior. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀O₃ | [1] |

| Molecular Weight | 188.26 g/mol | [1] |

| CAS Number | 93892-06-9 | [1][2] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | 258.19 °C (estimated) | [3] |

| Solubility | Soluble in water (1610 mg/L @ 25 °C, est.), ethanol, and common organic solvents. | [3] |

| logP (o/w) | 1.936 (estimated) | [3] |

| Topological Polar Surface Area | 46.5 Ų | [1] |

Spectroscopic Profile

A thorough understanding of the spectroscopic signature of this compound is paramount for its identification and characterization. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound in a deuterated solvent like chloroform (CDCl₃) is expected to show distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ) and multiplicities are outlined in Table 2.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet (q) | 2H | -OCH₂ CH₃ |

| ~3.64 | Triplet (t) | 2H | CH₂ -OH |

| ~2.28 | Triplet (t) | 2H | -CH₂ -COO- |

| ~1.55-1.65 | Multiplet (m) | 4H | -CH₂ -CH₂-COO- and -CH₂ -CH₂-OH |

| ~1.25-1.40 | Multiplet (m) | 6H | -(CH₂ )₃- |

| ~1.25 | Triplet (t) | 3H | -OCH₂CH₃ |

| Variable | Singlet (s, broad) | 1H | -OH |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for each carbon atom in this compound are presented in Table 3.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~173.8 | C =O (Ester) |

| ~62.9 | -C H₂-OH |

| ~60.2 | -OC H₂CH₃ |

| ~34.4 | -C H₂-COO- |

| ~32.6 | -C H₂-CH₂-OH |

| ~29.1 | Methylene chain carbons |

| ~25.7 | Methylene chain carbons |

| ~24.9 | Methylene chain carbons |

| ~14.2 | -OCH₂C H₃ |

Predicted Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum of this compound will be characterized by the presence of key functional group absorptions. The predicted significant peaks are listed in Table 4.

Table 4: Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (hydroxyl group) |

| 2930, 2855 | Strong | C-H stretch (aliphatic) |

| 1735 | Strong | C=O stretch (ester) |

| 1240 | Strong | C-O stretch (ester) |

| 1050 | Medium | C-O stretch (hydroxyl group) |

Predicted Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would result in a molecular ion peak ([M]⁺) at m/z 188, though it may be of low intensity. The fragmentation pattern would be indicative of the ester and hydroxyl functionalities. Key predicted fragments are outlined in Table 5.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 188 | [C₁₀H₂₀O₃]⁺ (Molecular Ion) |

| 170 | [M - H₂O]⁺ |

| 143 | [M - OCH₂CH₃]⁺ |

| 115 | [M - COOCH₂CH₃]⁺ |

| 45 | [COOCH₂CH₃]⁺ |

Synthesis of this compound

This compound is most commonly synthesized via the Fischer esterification of its corresponding carboxylic acid, 8-hydroxyoctanoic acid, in the presence of an acid catalyst.

Fischer Esterification Workflow

The general workflow for the synthesis of this compound is depicted in the following diagram.

Caption: General workflow for the Fischer esterification of 8-hydroxyoctanoic acid.

Detailed Experimental Protocol: Fischer Esterification

Materials:

-

8-hydroxyoctanoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-hydroxyoctanoic acid in a 10-fold molar excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the stirring solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation to obtain the final product.

Chemical Reactivity and Applications

The dual functionality of this compound dictates its chemical reactivity and provides avenues for a variety of applications.

Key Reactions

The hydroxyl and ester groups can undergo a range of chemical transformations.

Caption: Key reaction pathways of this compound.

-

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents.

-

Esterification/Etherification: The hydroxyl group can be further esterified or converted into an ether.

-

Hydrolysis: The ethyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.

-

Transesterification: The ethyl group of the ester can be exchanged with other alkyl groups by reaction with another alcohol in the presence of a catalyst.

-

Amidation: The ester can react with amines to form the corresponding amides.

-

Polymerization: This is the most significant application, where the molecule undergoes self-condensation or ring-opening polymerization of its corresponding lactone to form poly(8-hydroxyoctanoate).

Application in Biopolymer Synthesis

This compound is a key monomer for the synthesis of poly(8-hydroxyoctanoate), a biodegradable and biocompatible polymer with elastomeric properties, making it suitable for applications in soft tissue engineering, drug delivery, and as a sustainable alternative to conventional plastics.

Experimental Protocol: Enzymatic Polymerization of this compound

Materials:

-

This compound

-

Lipase enzyme (e.g., from Candida antarctica)

-

Anhydrous toluene

-

Molecular sieves

Procedure:

-

Dry anhydrous toluene over molecular sieves.

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the dried toluene.

-

Add the lipase enzyme to the solution.

-

Heat the reaction mixture at a temperature optimized for the specific lipase (typically 60-80 °C) under vacuum to remove the ethanol byproduct and drive the polymerization.

-

The polymerization is allowed to proceed for 24-72 hours.

-

After cooling, dissolve the reaction mixture in chloroform and precipitate the polymer by adding it to cold methanol.

-

Filter and dry the resulting poly(8-hydroxyoctanoate) under vacuum.

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with a unique combination of functional groups. Its well-defined chemical and physical properties, coupled with its straightforward synthesis, make it an important building block for the development of advanced materials, particularly biodegradable polymers. This guide provides the foundational technical information necessary for researchers and scientists to effectively utilize this compound in their work.

References

An In-Depth Technical Guide to Ethyl 8-hydroxyoctanoate: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of Ethyl 8-hydroxyoctanoate, a bifunctional organic molecule of increasing interest to researchers, scientists, and professionals in drug development and materials science. We will delve into its fundamental physicochemical properties, detailed synthetic protocols, analytical characterization, and key applications, with a focus on providing actionable insights and methodologies.

Core Physicochemical Properties

This compound is a linear-chain fatty acid ester characterized by the presence of a terminal hydroxyl group and an ethyl ester moiety. This dual functionality makes it a versatile chemical intermediate.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀O₃ | [1] |

| Molecular Weight | 188.26 g/mol | [1][2] |

| IUPAC Name | This compound | [3] |

| CAS Number | 93892-06-9 | [1] |

| Appearance | Colorless liquid (predicted) | [2] |

| SMILES | CCOC(=O)CCCCCCCO | [3] |

| InChI Key | DWFKLFYVEOSPAG-UHFFFAOYSA-N | [3] |

| LogP | 1.8824 (estimated) | [1] |

| Topological Polar Surface Area | 46.5 Ų | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and effective laboratory-scale preparation involves the esterification of 8-hydroxyoctanoic acid. For a more tailored synthesis of the core structure, a malonic ester synthesis approach can be employed.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol outlines the direct esterification of 8-hydroxyoctanoic acid.

Materials:

-

8-hydroxyoctanoic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether (or other suitable organic solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-hydroxyoctanoic acid in an excess of anhydrous ethanol (5-10 molar equivalents). The excess ethanol serves as both a reactant and the solvent, driving the reaction equilibrium towards the product.

-

Catalyst Addition: With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with brine.

-

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[4]

-

Column: Newcrom R1

-

Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.

-

Application: This method is suitable for purity assessment and can be scaled for preparative separation to isolate impurities. It is also applicable for pharmacokinetic studies.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR Spectroscopic Data (in CDCl₃): [2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.12 | Quartet (q) | 2H | -OCH₂ CH₃ |

| 3.64 | Triplet (t) | 2H | CH₂ OH |

| 2.29 | Triplet (t) | 2H | CH₂ COO- |

| 1.68 - 1.52 | Multiplet | 4H | -CH₂CH₂ CH₂OH, -CH₂ CH₂COO- |

| 1.42 - 1.28 | Multiplet | 6H | -(CH₂ )₃- |

| 1.25 | Triplet (t) | 3H | -OCH₂CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Predicted Collision Cross Section (CCS) values (Ų) per adduct: [5]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 189.14853 | 146.1 |

| [M+Na]⁺ | 211.13047 | 151.3 |

| [M-H]⁻ | 187.13397 | 144.3 |

Applications in Research and Development

This compound serves as a valuable bifunctional molecule in organic synthesis and, notably, in materials science as a monomer for the production of biodegradable polymers.[6]

Monomer for Polyhydroxyalkanoates (PHAs)

The primary application of this compound is as a precursor for the synthesis of poly(8-hydroxyoctanoate), a type of medium-chain-length polyhydroxyalkanoate (mcl-PHA).[6] These biopolymers are gaining significant attention due to their biodegradability, biocompatibility, and elastomeric properties.[6]

Key Application Areas of Poly(8-hydroxyoctanoate): [6]

-

Soft Tissue Engineering: The flexibility and biocompatibility of this polymer make it an excellent candidate for creating scaffolds that support cell growth and tissue regeneration.

-

Drug Delivery Systems: Its biodegradable nature allows for the controlled release of encapsulated therapeutic agents.

-

Biodegradable Packaging: It offers an environmentally friendly alternative to conventional plastics.

The synthesis of poly(8-hydroxyoctanoate) from this compound is often achieved through enzymatic polymerization, which aligns with the principles of green chemistry by avoiding harsh reaction conditions and toxic catalysts.[6]

Building Block in Organic Synthesis

The presence of both a hydroxyl and an ester functional group allows for a wide range of chemical transformations. The hydroxyl group can be oxidized or participate in ether and ester linkages, while the ester group can be hydrolyzed, reduced, or undergo transesterification. This makes this compound a versatile starting material for the synthesis of more complex molecules.

Safety and Handling

It is essential to follow standard laboratory safety procedures when handling this compound.

-

General Handling: Wear personal protective equipment, including safety goggles, gloves, and a lab coat. Ensure adequate ventilation to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Incompatible Materials: Strong oxidizing agents.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to Ethyl 8-hydroxyoctanoate: Structure, Reactivity, and Applications

Abstract

Ethyl 8-hydroxyoctanoate is a bifunctional organic molecule of significant interest in synthetic chemistry. Possessing both a terminal primary hydroxyl group and an ethyl ester, this compound serves as a versatile linear C8 building block for the synthesis of more complex molecules, including polymers and pharmacologically active agents. This guide provides a comprehensive technical overview of its molecular structure, the distinct chemical properties of its functional groups, methods for its spectroscopic characterization, and its applications in research and development. The content herein is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this valuable synthetic intermediate.

Molecular Structure and Physicochemical Properties

This compound is an aliphatic ester characterized by an eight-carbon chain. This bifunctionality—the presence of two distinct reactive sites—is central to its synthetic utility, allowing for selective chemical transformations at either end of the molecule.[1][2]

The formal nomenclature for this compound is This compound , as defined by IUPAC standards.[3] Its identity is unambiguously confirmed by its CAS Registry Number: 93892-06-9 .[3][4][5]

Caption: 2D Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 93892-06-9 | [3][4][5][6] |

| Molecular Formula | C₁₀H₂₀O₃ | [3][4][7][8] |

| Molecular Weight | 188.26 g/mol | [3][4][5] |

| IUPAC Name | This compound | [3][7] |

| Synonyms | 8-Hydroxyoctanoic acid ethyl ester | [4][5][9] |

| Boiling Point | ~258.2 °C (estimated at 760 mmHg) | [9] |

| LogP | 1.88 - 2.30 (estimated) | [4][5] |

| Hydrogen Bond Donors | 1 | [3][4] |

| Hydrogen Bond Acceptors | 3 | [3][4] |

Functional Group Analysis and Reactivity

The synthetic versatility of this compound stems from the distinct and predictable reactivity of its two functional groups.[10] This bifunctionality allows it to act as a molecular linker, enabling the construction of complex chemical architectures.[1]

The Ethyl Ester Group

The ethyl ester is a classic carboxylate derivative. Its primary reactivity centers on nucleophilic acyl substitution.

-

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield 8-hydroxyoctanoic acid and ethanol. Base-mediated hydrolysis (saponification) is irreversible and typically proceeds to completion, while acid-catalyzed hydrolysis is an equilibrium process.

-

Transesterification: In the presence of another alcohol and a catalyst (acid or base), the ethyl group can be exchanged. This reaction is fundamental in polymer chemistry, for example, in the synthesis of polyesters.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, yielding octane-1,8-diol.

-

Aminolysis: Reaction with amines can convert the ester into the corresponding amide, forming N-substituted 8-hydroxyoctanamides.

The Primary Hydroxyl Group

The terminal primary hydroxyl (-OH) group behaves as a typical primary alcohol. Its key reactions involve the electrophilicity of the carbon atom and the nucleophilicity of the oxygen atom.

-

Oxidation: The primary alcohol can be selectively oxidized. Mild oxidizing agents (e.g., PCC) will yield the corresponding aldehyde (ethyl 8-oxooctanoate), while strong oxidizing agents (e.g., KMnO₄, Jones reagent) will produce the carboxylic acid (which would likely hydrolyze the ester, ultimately forming suberic acid).

-

Esterification/Etherification: The hydroxyl group can act as a nucleophile to form new esters (e.g., via reaction with an acyl chloride or carboxylic acid under Fischer conditions) or ethers (e.g., via the Williamson ether synthesis).

-

Protection: To perform chemistry selectively at the ester terminus, the hydroxyl group must often be protected. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers, which are stable under conditions required to modify the ester but can be removed later.

The ability to selectively protect one functional group while reacting the other is a cornerstone of using bifunctional reagents in multi-step organic synthesis.[1]

Caption: Key reaction pathways for the functional groups of this compound.

Spectroscopic Characterization

Confirming the structure and purity of this compound relies on standard spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.[11]

| Technique | Expected Features |

| ¹H NMR | ~4.1 ppm (quartet, 2H): -O-CH₂ -CH₃ from the ethyl ester. ~3.6 ppm (triplet, 2H): -CH₂ -OH from the terminal alcohol. ~2.3 ppm (triplet, 2H): -CH₂ -C(=O)O- adjacent to the ester carbonyl. ~1.6 ppm (multiplet, 2H): -CH₂ -CH₂OH. ~1.5 ppm (multiplet, 2H): -CH₂ -CH₂C(=O)O-. ~1.3 ppm (multiplet, 4H): Central methylene groups of the alkyl chain. ~1.2 ppm (triplet, 3H): -OCH₂-CH₃ from the ethyl ester. |

| ¹³C NMR | ~174 ppm: C =O of the ester. ~63 ppm: -C H₂-OH of the alcohol. ~60 ppm: -O-C H₂-CH₃ of the ester. ~34 ppm: -C H₂-C(=O)O-. ~32 ppm: -C H₂-CH₂OH. ~25-29 ppm: Remaining four internal alkyl chain carbons. ~14 ppm: -OCH₂-C H₃. |

| IR Spectroscopy | ~3350 cm⁻¹ (broad): O-H stretch from the hydroxyl group. ~2930 & 2860 cm⁻¹ (strong): C-H sp³ stretches from the alkyl chain and ethyl group. ~1735 cm⁻¹ (strong): C=O stretch from the ester carbonyl group. ~1180 cm⁻¹ (strong): C-O stretch from the ester. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 188. Key Fragments: Loss of water (M-18), loss of the ethoxy group (M-45), and characteristic fragmentation patterns of the long alkyl chain. |

Note: NMR chemical shifts (ppm) are predicted relative to TMS in a solvent like CDCl₃. IR frequencies are in cm⁻¹.

Synthesis Protocol

This compound is not a naturally occurring compound and must be prepared synthetically. A common and robust laboratory-scale synthesis is adapted from the malonic ester synthesis, which builds the carbon chain systematically.[12][13][14]

Example Protocol: Synthesis via Malonic Ester Alkylation

This protocol describes a two-step process starting from 6-chlorohexan-1-ol and diethyl malonate.

Step 1: Alkylation of Diethyl Malonate with 6-chlorohexan-1-ol [13][14]

-

Reaction Setup: A round-bottomed flask equipped with a reflux condenser and magnetic stirrer is charged with a solution of sodium ethoxide (1.05 eq.) in absolute ethanol.

-

Malonate Addition: Diethyl malonate (1.0 eq.) is added dropwise to the stirred ethoxide solution at room temperature.

-

Alkylation: 6-chlorohexan-1-ol (1.0 eq.) is added to the reaction mixture.

-

Reflux: The mixture is heated to reflux and maintained for 8-12 hours, monitoring the reaction by TLC or GC for the disappearance of starting materials. The reaction forms diethyl (6-hydroxyhexyl)malonate.

-

Workup: After cooling, the ethanol is removed under reduced pressure. The residue is taken up in water and neutralized with dilute HCl. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude intermediate.

Step 2: Decarboxylation to form this compound [12]

-

Reaction Setup: The crude diethyl (6-hydroxyhexyl)malonate is dissolved in a suitable solvent system (e.g., DMSO/water).

-

Decarboxylation: A salt such as sodium chloride (catalytic to stoichiometric amounts) is added, and the mixture is heated to ~150-180 °C. This promotes the saponification of one ester group followed by decarboxylation of the resulting β-keto acid intermediate.

-

Monitoring: The reaction is monitored for the evolution of CO₂ gas and the formation of the product.

-

Workup and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The organic extract is washed, dried, and concentrated. The final product, this compound, is purified by vacuum distillation or column chromatography.

Causality Note: The malonic ester synthesis is chosen for its efficiency in forming new carbon-carbon bonds. The use of a strong base (sodium ethoxide) is necessary to deprotonate the acidic α-carbon of diethyl malonate, creating the nucleophile required for the SN2 reaction with the alkyl halide (6-chlorohexan-1-ol).[14] The final heating step with a salt (Krapcho decarboxylation conditions) is a standard method for cleanly removing one of the ester groups from the substituted malonate.[12]

Applications in Research and Drug Development

The value of this compound lies in its role as a versatile synthetic building block.[7][11] Its linear structure and orthogonal functional groups are highly desirable in several areas:

-

Polymer Synthesis: It can be used as a monomer for producing polyesters and polyethers with specific properties. For instance, polymerization through the hydroxyl group while retaining the ester, or vice-versa, allows for the creation of functionalized polymers.

-

Pharmaceutical Intermediates: The parent acid, 8-hydroxyoctanoic acid, is a documented intermediate in the synthesis of pharmacologically active compounds.[13] The ethyl ester serves as a protected form of this acid, which can be carried through several synthetic steps before a final hydrolysis reveals the carboxylic acid moiety.

-

Complex Molecule Synthesis: In drug discovery, constructing molecules with specific spatial arrangements and functionalities is critical. Bifunctional linkers like this compound are used to connect different pharmacophores or to build up a carbon skeleton.[15][16] For example, the hydroxyl end could be attached to a core scaffold, while the ester end is elaborated into a different functional side chain.

-

Materials Science: The ability to form self-assembled monolayers or to be grafted onto surfaces makes this type of molecule interesting for modifying the properties of materials, such as wettability or biocompatibility.

The strategic use of such bifunctional molecules is a key approach for achieving atom economy and building molecular complexity efficiently in modern organic synthesis.[10]

Conclusion

This compound is a powerful and versatile intermediate in organic synthesis. A thorough understanding of its structure, the distinct reactivity of its ester and hydroxyl functional groups, and its spectroscopic signature is essential for its effective use. For researchers in materials science, polymer chemistry, and particularly in drug development, this molecule offers a reliable C8 scaffold for the rational design and construction of novel, high-value chemical entities. Its utility underscores the broader principle that bifunctional molecules are indispensable tools for advancing molecular engineering.

References

- 1. global.oup.com [global.oup.com]

- 2. Bifunctionality - Wikipedia [en.wikipedia.org]

- 3. This compound | C10H20O3 | CID 3022760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. capotchem.com [capotchem.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. This compound, 93892-06-9 [thegoodscentscompany.com]

- 10. Bifunctional reagents in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. CN103232345B - Synthesis method of 8-hydroxyl ethyl caprylate - Google Patents [patents.google.com]

- 13. WO1990008125A2 - Method of preparation of 8-hydroxyoctanoic acid - Google Patents [patents.google.com]

- 14. Method of preparation of 8-hydroxyoctanoic acid - Patent 0379982 [data.epo.org]

- 15. mdpi.com [mdpi.com]

- 16. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability Profile of Ethyl 8-Hydroxyoctanoate

Introduction

Ethyl 8-hydroxyoctanoate, a bifunctional molecule featuring a terminal hydroxyl group and an ethyl ester, is a compound of increasing interest in the fields of polymer chemistry, specialty materials, and as a potential building block in pharmaceutical and cosmetic formulations. Its unique structure, combining both hydrophilic and lipophilic moieties, imparts distinct physicochemical properties that govern its behavior in various solvent systems and under different environmental stressors. Understanding the solubility and stability of this compound is paramount for its effective application, from designing robust synthetic routes and purification schemes to ensuring the shelf-life and efficacy of final formulations.

This technical guide provides a comprehensive overview of the solubility and stability profile of this compound. It is intended for researchers, scientists, and drug development professionals, offering not only a compilation of available data but also detailed, field-proven methodologies for the experimental determination of these critical parameters.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility and stability.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀O₃ | [1][2] |

| Molecular Weight | 188.26 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid (estimated) | |

| logP (o/w) | 1.88 - 2.30 (estimated) | [1][2] |

| Water Solubility | 1610 mg/L at 25 °C (estimated) | [3] |

The presence of the hydroxyl group contributes to the molecule's polarity and its capacity for hydrogen bonding, while the C8 alkyl chain and the ethyl ester group confer significant non-polar character. This amphiphilic nature suggests a nuanced solubility profile.

Solubility Profile of this compound

Aqueous Solubility

The estimated water solubility of this compound is approximately 1610 mg/L at 25 °C.[3] This limited solubility is a consequence of the long C8 hydrocarbon chain, which dominates the molecule's overall polarity despite the presence of the hydrophilic hydroxyl and ester groups.

Organic Solvent Solubility

Based on its structure, this compound is expected to be miscible with a variety of common organic solvents. The following table provides an estimated solubility profile. It is imperative to note that these are qualitative estimations; for precise applications, experimental verification is strongly recommended.

| Solvent | Polarity | Expected Solubility | Rationale |

| Methanol | Polar Protic | Highly Soluble | The hydroxyl group of methanol can hydrogen bond with both the hydroxyl and ester groups of the solute. |

| Ethanol | Polar Protic | Highly Soluble | Similar to methanol, ethanol is a polar protic solvent capable of favorable interactions. |

| Acetone | Polar Aprotic | Soluble | The polar nature of the ketone in acetone can interact with the polar functionalities of the solute. |

| Acetonitrile | Polar Aprotic | Soluble | As a polar aprotic solvent, it is expected to effectively solvate this compound. |

| Ethyl Acetate | Moderately Polar | Highly Soluble | The structural similarity (ester functionality) suggests high miscibility. |

| Dichloromethane | Nonpolar | Soluble | The nonpolar nature of the solvent will readily dissolve the long alkyl chain of the solute. |

| Toluene | Nonpolar | Soluble | The aromatic, nonpolar nature of toluene is expected to be a good solvent for the nonpolar portion of the molecule. |

| Hexane | Nonpolar | Moderately Soluble | While the long alkyl chain is compatible, the polar hydroxyl and ester groups may limit complete miscibility. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For obtaining precise, quantitative solubility data, the shake-flask method is a reliable and widely accepted technique.[4][5][6]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound (purity ≥98%)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV or RI)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The presence of undissolved solute is crucial for ensuring that equilibrium is reached.

-

Add a known volume of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure that the concentration of the solute in the solvent has reached a plateau.[4]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand at the same temperature to allow the excess solid to settle.

-

To ensure complete separation of the undissolved solute, centrifuge the vials at a controlled temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed/cooled pipette to avoid temperature-induced precipitation.

-

Dilute the collected sample with a known volume of a suitable solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor.

-

-

Validation of Equilibrium:

-

To confirm that equilibrium has been achieved, analyze samples taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent.

-

Stability Profile of this compound

The stability of this compound is a critical consideration for its storage, handling, and application. The presence of an ester functional group makes it susceptible to hydrolysis, particularly under acidic or basic conditions. The terminal hydroxyl group and the alkyl chain may also be prone to oxidation.

Potential Degradation Pathways

-

Hydrolysis: This is the most probable degradation pathway for this compound. The ester linkage can be cleaved by water, a reaction that is significantly catalyzed by acids or bases, to yield 8-hydroxyoctanoic acid and ethanol.[7]

-

Acid-Catalyzed Hydrolysis: This is a reversible reaction.

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that produces the salt of the carboxylic acid.

-

-

Oxidation: The terminal primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid. The methylene groups adjacent to the ester and hydroxyl functionalities could also be susceptible to oxidative degradation under certain conditions.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound, 93892-06-9 [thegoodscentscompany.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. chemguide.co.uk [chemguide.co.uk]

Introduction: Recontextualizing Ethyl 8-hydroxyoctanoate

An In-depth Technical Guide to the Biological Relevance of Ethyl 8-hydroxyoctanoate: From Monomer to Advanced Biomaterial

This compound is a functionalized fatty acid ester with the chemical formula C₁₀H₂₀O₃.[1] While a survey of the literature reveals limited direct pharmacological activity of the monomer itself, its profound biological relevance emerges from its role as a key building block for advanced biomaterials. This guide, therefore, moves beyond a narrow search for direct bioactivity and instead provides a comprehensive technical overview of how this compound serves as a precursor to Poly(8-hydroxyoctanoate), a biocompatible and biodegradable polymer with significant applications in the biomedical field. For researchers and drug development professionals, understanding the journey from this simple ester to a complex, functional biomaterial is crucial for harnessing its full potential.

This document will elucidate the properties of this compound, detail its polymerization, and explore the biological applications of the resulting polymer, providing both the conceptual framework and the practical methodologies required for its study and application.

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is essential for its application in polymer synthesis. These characteristics influence reaction conditions, purification strategies, and the final properties of the polymer.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₃ | [1] |

| Molecular Weight | 188.26 g/mol | [1] |

| CAS Number | 93892-06-9 | [1] |

| Synonyms | Octanoic acid, 8-hydroxy-, ethyl ester | [2] |

| Physical State | Colorless to slightly yellow liquid | |

| Solubility | Estimated at 1610 mg/L in water at 25°C |

From Monomer to Polymer: The Synthesis of Poly(8-hydroxyoctanoate)

The primary route through which this compound interfaces with biological systems is via its polymerization into poly(8-hydroxyoctanoate), a member of the medium-chain-length polyhydroxyalkanoates (mcl-PHAs). These polymers are noted for their elastomeric properties, a stark contrast to the more brittle nature of short-chain-length PHAs.

The synthesis is increasingly achieved through green chemistry routes, most notably enzymatic polymerization. This approach avoids the use of heavy metal catalysts and proceeds under milder conditions, which is advantageous for biomedical applications.[3]

Enzymatic Polymerization Workflow

The enzymatic polymerization of this compound is a multi-step process that leverages the catalytic activity of lipases. The general workflow is depicted below.

Caption: Generalized workflow for the enzymatic synthesis of P(3HO).

Detailed Protocol for Enzymatic Polymerization

-

Reactor Setup : A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, and a condenser.

-

Reagent Addition : this compound (1 equivalent) is dissolved in anhydrous toluene. To this solution, an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), is added. The amount of enzyme is typically a percentage of the monomer weight (e.g., 10% w/w).

-

Reaction Conditions : The reaction mixture is heated to a specific temperature, often between 60°C and 90°C, and stirred under a continuous, gentle stream of nitrogen to remove the ethanol byproduct, thereby driving the equilibrium towards polymer formation.[3] The reaction is monitored over time (e.g., 24-72 hours) by sampling the mixture and analyzing the molecular weight of the polymer by Gel Permeation Chromatography (GPC).

-

Termination and Purification : Upon reaching the desired molecular weight, the reaction is cooled to room temperature. The enzyme is removed by filtration. The solvent is then removed under reduced pressure.

-

Polymer Precipitation : The resulting viscous polymer is redissolved in a minimal amount of a good solvent (e.g., chloroform) and precipitated by adding it dropwise to a stirred non-solvent (e.g., cold methanol). This step is crucial for removing unreacted monomers and low-molecular-weight oligomers.

-

Final Product : The precipitated white, elastomeric polymer is collected by filtration and dried under vacuum to a constant weight.

Biological Applications of Poly(8-hydroxyoctanoate) and mcl-PHAs

The true "biological activity" of this compound is realized in the applications of its polymer, P(3HO), and related mcl-PHAs. These materials are highly valued in the biomedical field due to their unique combination of properties.

Core Properties and Their Biological Significance

-

Biocompatibility : mcl-PHAs exhibit low toxicity and high immunotolerance.[4] When implanted, they do not elicit a significant inflammatory or foreign body response, a critical requirement for medical devices and tissue scaffolds.[4][5]

-

Biodegradability : These polymers can be broken down in biological environments. The degradation of mcl-PHAs yields fatty acids, which can be metabolized by the body.[6] This property is essential for applications like resorbable sutures, temporary implants, and drug delivery systems where the device is not intended to be permanent.

-

Elastomeric Nature : Unlike the brittle short-chain PHAs, mcl-PHAs like P(3HO) are flexible and resilient. This makes them ideal for applications requiring elasticity, such as in soft tissue engineering (e.g., cardiac patches, blood vessels) and for creating flexible films and scaffolds.[5]

Key Application Areas

-

Soft Tissue Engineering : The flexibility of P(3HO) makes it an excellent material for fabricating scaffolds that mimic the mechanical properties of soft tissues.[5] These scaffolds provide a temporary structure for cells to attach, proliferate, and form new tissue, after which the scaffold biodegrades. Applications include cardiac tissue engineering and the creation of nerve guidance conduits.[5][7]

-

Drug Delivery Systems : The biocompatibility and biodegradability of mcl-PHAs make them suitable as matrices for the controlled release of therapeutic agents.[8][9] Drugs can be encapsulated within microspheres or nanoparticles made of P(3HO).[10] The polymer matrix then slowly degrades, releasing the drug over a prolonged period. This is particularly effective for transdermal drug delivery due to the polymer's properties.[9]

-

Wound Dressings and Sutures : The film-forming ability and biodegradability of mcl-PHAs are advantageous for creating advanced wound dressings that can be loaded with antimicrobial agents.[7] Their mechanical properties also make them suitable for producing biodegradable sutures.

Investigating the Biological Response to P(3HO) Biomaterials

Assessing the biological performance of P(3HO) is a critical step in its development for biomedical applications. This involves a series of in vitro and in vivo tests.

Workflow for Biocompatibility Assessment

Caption: Workflow for assessing the biocompatibility of P(3HO).

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Material Preparation : P(3HO) films are prepared by solvent casting, ensuring they are sterile. Extracts are prepared according to ISO 10993-12 standards by incubating the material in a cell culture medium for a defined period (e.g., 24 hours at 37°C).

-

Cell Culture : A relevant cell line (e.g., L929 fibroblasts) is seeded in a 96-well plate and incubated until a confluent monolayer is formed.

-

Exposure : The culture medium is replaced with the P(3HO) extract. Positive (e.g., cytotoxic material) and negative (e.g., non-toxic material) controls are included.

-

Incubation : The cells are incubated with the extracts for 24-48 hours.

-

MTT Addition : The extract-containing medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for a few hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Quantification : The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol), and the absorbance is read on a microplate reader. Cell viability is calculated as a percentage relative to the negative control.

Conclusion and Future Perspectives

This compound is a molecule of significant interest not for its direct biological activity, but as a gateway to a class of highly functional and versatile biomaterials. Its enzymatic polymerization to P(3HO) yields an elastomeric, biocompatible, and biodegradable polymer with demonstrated utility in soft tissue engineering and drug delivery.[5][7][10]

Future research should focus on further tailoring the properties of P(3HO) through copolymerization and the creation of composites to meet the demands of more specific and advanced biomedical applications. While the direct pharmacological investigation of this compound remains a nascent field, its role as a monomer is firmly established, providing a robust platform for innovation in materials science and regenerative medicine.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound, 93892-06-9 [thegoodscentscompany.com]

- 3. mdpi.com [mdpi.com]

- 4. 2024.sci-hub.st [2024.sci-hub.st]

- 5. researchgate.net [researchgate.net]

- 6. Natural Polyhydroxyalkanoates—An Overview of Bacterial Production Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Polyhydroxyalkanoate (PHA): applications in drug delivery and tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biomedical Applications of Polyhydroxyalkanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Ethyl 8-Hydroxyoctanoate: A Comprehensive Technical Guide for the Advanced Synthesis Professional

Abstract

Ethyl 8-hydroxyoctanoate is a bifunctional molecule of significant interest in modern organic synthesis and materials science. Possessing both a terminal hydroxyl group and an ethyl ester, this linear C10 aliphatic compound serves as a highly versatile intermediate. Its unique structure allows for orthogonal chemical modifications, making it a valuable building block for a diverse range of target molecules, from biodegradable polymers to complex pharmaceutical intermediates. This guide provides an in-depth examination of its synthesis, physicochemical properties, and key applications, offering field-proven insights and detailed protocols for researchers, chemists, and professionals in drug development. We will explore both classical chemical syntheses and emerging biocatalytic routes, detail its role as a monomer in advanced polymer systems, and provide the necessary spectroscopic and safety data for its effective utilization in a laboratory setting.

Core Physicochemical & Spectroscopic Profile

A thorough understanding of a synthesis intermediate begins with its fundamental properties. This compound (CAS No. 93892-06-9) is typically a colorless liquid under standard conditions.[1] Its bifunctionality dictates its chemical behavior, with the hydroxyl group available for oxidation, etherification, or further esterification, while the ester moiety can undergo hydrolysis, transesterification, or reduction.

Physicochemical Properties

The key physical and chemical characteristics of this compound are summarized below, providing essential data for reaction planning, purification, and safety considerations.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 93892-06-9 | [3][4] |

| Molecular Formula | C₁₀H₂₀O₃ | [2][3] |

| Molecular Weight | 188.26 g/mol | [1][2][3] |

| Appearance | Colorless liquid (predicted) | [1] |

| Boiling Point | 258.19 °C (estimated at 760 mmHg) | [1][5] |

| Flash Point | 97.50 °C (207.50 °F) (estimated) | [5] |

| Solubility | Soluble in water (1610 mg/L @ 25°C, est.), soluble in ethanol | [5][6] |

| logP (o/w) | 1.88 - 1.94 (estimated) | [1][3] |

| SMILES | CCOC(=O)CCCCCCCO | [2][7] |

Spectroscopic Data for Structural Elucidation

Accurate identification and purity assessment are critical. The following spectroscopic data are characteristic of this compound.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for confirming the structure. The spectrum, typically recorded in CDCl₃, shows distinct signals corresponding to the protons in different chemical environments.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.12 | Quartet (q) | 2H | -OCH₂ CH₃ |

| 3.64 | Triplet (t) | 2H | HOCH₂ - |

| 2.29 | Triplet (t) | 2H | -CH₂ COO- |

| 1.51 - 1.68 | Multiplet | 4H | -CH₂ CH₂COO-, HOCH₂CH₂ - |

| 1.29 - 1.40 | Multiplet | 4H | -(CH₂)₂- (central methylene groups) |

| 1.25 | Triplet (t) | 3H | -OCH₂CH₃ |

1.2.2. Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of the key functional groups: the hydroxyl (-OH) and ester carbonyl (C=O) groups.

-

Broad Absorbance (~3300-3400 cm⁻¹): Characteristic of the O-H stretching vibration of the alcohol group.

-

Strong Absorbance (~1735 cm⁻¹): Corresponds to the C=O stretching vibration of the ester functional group.

-

Absorbance (~2850-2950 cm⁻¹): Represents the C-H stretching of the aliphatic chain.

1.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the overall structure. The monoisotopic mass is 188.14125 Da.[7] Electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z 188, along with characteristic fragments resulting from the loss of water (m/z 170), the ethoxy group (m/z 143), or cleavage adjacent to the functional groups.

Synthesis Methodologies: Pathways to a Versatile Intermediate

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, cost, scalability, and desired purity.

Chemical Synthesis: The Malonic Ester Route

A robust and well-documented method for constructing the carbon backbone of this compound is through a variation of the malonic ester synthesis. This approach builds the C8 chain by alkylating diethyl malonate with a C6 synthon bearing a protected or latent hydroxyl group.

A common industrial approach involves the reaction of 6-bromohexanol or 6-chlorohexan-1-ol with diethyl malonate in the presence of a strong base like sodium ethoxide.[8][9] The resulting intermediate, 2-(6-hydroxyhexyl) diethyl malonate, undergoes subsequent hydrolysis and decarboxylation to yield 8-hydroxyoctanoic acid, which is then esterified to the final product.[9][10] A more direct patented method involves heating the intermediate in a polar aprotic solvent with a sodium halide to directly form this compound.[8]

The causality behind this choice is the high reliability and predictability of the Williamson ether synthesis-like C-C bond formation and the subsequent well-understood Krapcho-like decarboxylation step, making it suitable for industrial scale-up.

Caption: Malonic ester synthesis route to this compound.

Biocatalytic Synthesis: A Green Chemistry Approach

In response to the growing demand for sustainable chemical processes, biocatalysis offers a compelling alternative. Whole-cell biocatalysis, utilizing genetically engineered microorganisms, can produce mono-ethyl dicarboxylic acids from fatty acids.[11] Specifically, Escherichia coli engineered with an ω-oxidation pathway and an alcohol acyltransferase can convert octanoic acid first into its ethyl ester (ethyl octanoate) and subsequently perform ω-oxidation to introduce the terminal hydroxyl group.[11]

This method's strength lies in its mild reaction conditions (ambient temperature and pressure), high specificity which reduces byproduct formation, and the use of renewable feedstocks.[12] The self-validating nature of this protocol comes from the inherent selectivity of the enzymes, ensuring the correct regio- and stereochemistry where applicable.

Caption: Whole-cell biocatalytic workflow for this compound.

Core Applications as a Synthesis Intermediate

The true value of this compound lies in its utility as a versatile building block. Its two distinct functional groups can be addressed sequentially to build molecular complexity.

Monomer for Biodegradable Polyesters (PHAs)

A primary application of this compound is as a monomer for the synthesis of poly(8-hydroxyoctanoate), a type of medium-chain-length polyhydroxyalkanoate (mcl-PHA).[13] These biopolyesters are of immense interest due to their biodegradability, biocompatibility, and desirable elastomeric properties, which contrast with the more brittle nature of short-chain-length PHAs like poly(3-hydroxybutyrate).[13][14]

The synthesis is often achieved via enzymatic polymerization, a green chemistry route that avoids residual metal catalysts.[13] The resulting polymers are highly sought after for applications in:

-

Soft Tissue Engineering: Creating flexible and biocompatible scaffolds.[13]

-

Drug Delivery Systems: Encapsulating therapeutic agents for controlled release.[15]

-

Sustainable Packaging: Developing flexible and biodegradable packaging films.

Caption: Polymerization of this compound into a PHA.

Intermediate in Pharmaceutical Synthesis

While direct applications are proprietary, the core structure is relevant to pharmacologically active molecules. The corresponding acid, 8-hydroxyoctanoic acid, is a documented intermediate for synthesizing compounds like octimibate, a hypolipidemic agent.[9][10] this compound serves as a protected and more soluble precursor to this acid, allowing for cleaner reactions and easier handling during the early stages of a multi-step synthesis before final hydrolysis of the ester is required.

Experimental Protocols & Safety

Protocol: Malonic Ester Synthesis of this compound

This protocol is a generalized procedure based on established chemical principles described in the patent literature.[8][9]

Step 1: Formation of the Malonate Adduct

-

To a stirred solution of sodium ethoxide (1.05 eq) in absolute ethanol in a round-bottom flask under an inert atmosphere (N₂ or Ar), add diethyl malonate (1.0 eq) dropwise at 0 °C.

-

Allow the mixture to stir for 30 minutes at room temperature.

-

Add 6-chlorohexan-1-ol (1.0 eq) dropwise to the solution.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC or GC-MS.

-

After completion, cool the mixture and remove the ethanol under reduced pressure.

-

Take up the residue in water and neutralize with dilute HCl. Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 2-(6-hydroxyhexyl) diethyl malonate.

Step 2: Decarboxylative Esterification

-

Dissolve the crude intermediate from Step 1 in a suitable polar aprotic solvent (e.g., DMSO).

-

Add sodium chloride (1.5 eq) and a small amount of water.

-

Heat the mixture to 140-160 °C and maintain for 4-6 hours, monitoring for the evolution of CO₂ and the formation of the product.

-

Cool the reaction mixture, dilute with water, and extract three times with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Analytical Characterization: HPLC Method

Purity assessment can be performed using reverse-phase HPLC.[16]

-

Column: C18 column (e.g., Newcrom R1).[16]

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or, for MS compatibility, 0.1% formic acid).[16]

-

Detection: UV (at ~210 nm) or Evaporative Light Scattering Detector (ELSD).

Safety and Handling

This compound is considered a hazardous chemical and requires appropriate handling.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][17]

-

Precautionary Measures:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[18][19]

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.[17]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C10H20O3 | CID 3022760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound, 93892-06-9 [thegoodscentscompany.com]

- 6. Ethyl 5-hydroxyoctanoate | C10H20O3 | CID 6432923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C10H20O3) [pubchemlite.lcsb.uni.lu]

- 8. CN103232345B - Synthesis method of 8-hydroxyl ethyl caprylate - Google Patents [patents.google.com]

- 9. WO1990008125A2 - Method of preparation of 8-hydroxyoctanoic acid - Google Patents [patents.google.com]

- 10. Method of preparation of 8-hydroxyoctanoic acid - Patent 0379982 [data.epo.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. This compound | SIELC Technologies [sielc.com]

- 17. echemi.com [echemi.com]

- 18. 93892-06-9|this compound|BLD Pharm [bldpharm.com]

- 19. fishersci.com [fishersci.com]

The Elusive Natural Presence of Ethyl 8-Hydroxyoctanoate: A Technical Guide to Its Synthesis, Analysis, and Potential Biological Relevance

Abstract

Ethyl 8-hydroxyoctanoate, a derivative of the C8 fatty acid octanoic acid, occupies a unique position at the intersection of synthetic chemistry and speculative biochemistry. While its structural simplicity suggests a plausible biogenic origin, a thorough review of the scientific literature reveals a conspicuous absence of its confirmed natural occurrence. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current state of knowledge surrounding this compound. It will address the prevailing evidence regarding its natural presence, delve into the established biosynthetic pathways of its precursor, 8-hydroxyoctanoic acid, and present detailed methodologies for its chemical synthesis and analytical characterization. The guide aims to equip researchers with the foundational knowledge required to explore the potential, yet unconfirmed, biological significance of this intriguing molecule.

Introduction: The Question of Natural Occurrence

This compound (C₁₀H₂₀O₃) is an ethyl ester of 8-hydroxyoctanoic acid.[1][2][3] Its structure, featuring a hydroxyl group at the terminus of an eight-carbon chain, makes it a molecule of interest for potential applications in polymer chemistry, as a fragrance component, and in the synthesis of more complex bioactive molecules. However, a critical review of available data indicates that this compound is not a commonly reported natural product. One chemical database explicitly states that it is "not found in nature".[4] While numerous other ethyl esters, such as ethyl octanoate, are well-documented constituents of fruits and fermented beverages, contributing to their characteristic aromas, the same cannot be definitively stated for this compound.[5][6] This lack of evidence for its natural occurrence necessitates a shift in focus for researchers interested in this compound, moving from isolation from natural sources to laboratory synthesis and the study of its precursor, 8-hydroxyoctanoic acid.

Biosynthesis of the Precursor: 8-Hydroxyoctanoic Acid

While the ethyl ester has not been found in nature, its precursor, 8-hydroxyoctanoic acid, has been successfully biosynthesized in engineered microorganisms. This provides a potential route for the "green" production of this valuable chemical. The yeast Saccharomyces cerevisiae has been genetically modified to produce 8-hydroxyoctanoic acid from simple carbon sources like glucose and ethanol.[7]

The biosynthetic pathway involves two key steps:

-

Octanoic Acid Production: A mutated fatty acid synthase (FAS) complex (FAS1 R1834K/FAS2) is introduced into the yeast. This engineered FAS is specifically designed to favor the production of the medium-chain fatty acid, octanoic acid.[7]

-

ω-Hydroxylation: The produced octanoic acid is then hydroxylated at the terminal (ω) carbon by a cytochrome P450 (CYP) enzyme. The electrons required for this reaction are supplied by a cytochrome P450 reductase (CPR) from the cofactor NADPH.[7]

Caption: Biosynthesis of 8-hydroxyoctanoic acid in engineered S. cerevisiae.

Chemical Synthesis of this compound

Given the lack of natural sources, chemical synthesis is the primary method for obtaining this compound for research and development purposes. A standard approach is the Fischer-Speier esterification of 8-hydroxyoctanoic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 8-hydroxyoctanoic acid in an excess of anhydrous ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine (saturated sodium chloride solution).

-

-

Drying and Purification:

-

Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure.

-

The crude this compound can be purified by vacuum distillation to yield the final product.

-

Analytical Methodologies for Identification and Quantification

Accurate identification and quantification are crucial for any study involving this compound. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be utilized for the analysis of this compound.[8]

Table 1: HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reverse-phase column |

| Mobile Phase | Acetonitrile (MeCN) and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Flow Rate | Typically 1.0 mL/min |

| Injection Volume | 10-20 µL |

This method is scalable and can be adapted for preparative separation to isolate impurities.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound. The sample is first vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.

Caption: General workflow for GC-MS analysis.

Potential Biological Significance and Future Directions

While this compound itself has not been extensively studied for its biological activity, its structural components suggest potential areas for future research. Fatty acid esters are known to play roles in cell signaling and as pheromones in various organisms. The presence of a terminal hydroxyl group also opens up possibilities for its incorporation into biopolymers.

Future research should focus on:

-

Screening for Biological Activity: Evaluating the cytotoxic, antimicrobial, and anti-inflammatory properties of synthesized this compound.

-

Enzymatic Synthesis: Exploring the use of lipases for the enzymatic esterification of 8-hydroxyoctanoic acid to produce the ethyl ester under milder conditions.

-

Metabolic Studies: Investigating the potential for microbial or plant systems to metabolize octanoic acid into this compound, which could provide a definitive answer to the question of its natural occurrence.

Conclusion

The natural occurrence of this compound remains unconfirmed, with current evidence suggesting it is primarily a synthetic compound. However, the successful biosynthesis of its precursor, 8-hydroxyoctanoic acid, in engineered yeast provides a promising avenue for its sustainable production. This guide has provided a comprehensive overview of the synthesis and analytical characterization of this compound, equipping researchers with the necessary knowledge to explore its potential applications and unconfirmed biological roles. Further investigation is warranted to definitively ascertain its presence or absence in the natural world and to unlock its full scientific potential.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C10H20O3 | CID 3022760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C10H20O3 | CID 3022760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 93892-06-9 [thegoodscentscompany.com]

- 5. Ethyl octanoate | The Fragrance Conservatory [fragranceconservatory.com]

- 6. Ethyl octanoate - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound | SIELC Technologies [sielc.com]

Methodological & Application

Application Note & Protocol: Synthesis of Ethyl 8-hydroxyoctanoate via Fischer Esterification

Abstract

This document provides a comprehensive guide for the synthesis of ethyl 8-hydroxyoctanoate from 8-hydroxyoctanoic acid. The protocol is based on the well-established Fischer esterification, an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1][2] This application note details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for the analytical characterization of the final product. The information is tailored for researchers in organic synthesis, medicinal chemistry, and materials science, providing the technical depth necessary for successful replication and understanding.

Introduction and Scientific Principles

This compound is a bifunctional organic molecule featuring both a hydroxyl group and an ethyl ester. Its precursor, 8-hydroxyoctanoic acid, is a valuable intermediate in the synthesis of various pharmacologically active compounds.[3][4][5] The conversion of the carboxylic acid to its corresponding ethyl ester modifies its polarity, solubility, and reactivity, making it a versatile building block for further chemical transformations.

The primary method for this synthesis is the Fischer esterification, a classic and cost-effective reaction in organic chemistry.[1] The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium must be shifted toward the products.[2][6] This is typically accomplished by using one of the reactants in large excess or by removing water as it is formed.[2][6] In this protocol, an excess of ethanol is used, which serves as both a reactant and the reaction solvent, effectively driving the reaction to completion in accordance with Le Châtelier's principle.[2]

Reaction Mechanism

The Fischer esterification proceeds via a series of proton transfer and nucleophilic addition-elimination steps. The acid catalyst (e.g., H₂SO₄) plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[6][7][8]

The key mechanistic steps are:

-

Protonation of the Carbonyl: The carbonyl oxygen of 8-hydroxyoctanoic acid is protonated by the acid catalyst.

-

Nucleophilic Attack: An ethanol molecule attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated by a weak base (e.g., water or another ethanol molecule), regenerating the acid catalyst and yielding the final ester product.[6][7][9]

A potential side reaction for a hydroxy acid is intramolecular esterification to form a cyclic ester, known as a lactone.[1][10][11] In this case, the cyclization of 8-hydroxyoctanoic acid would lead to a nine-membered ring. The formation of five- and six-membered lactones is generally much more favorable than larger rings.[1][10] By using a large excess of external ethanol, the intermolecular esterification is kinetically and thermodynamically favored over the intramolecular cyclization, ensuring that this compound is the major product.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. | Molecular Wt. | Quantity |

| 8-Hydroxyoctanoic Acid | ≥98% | N/A | 764-89-6 | 160.21 g/mol | 16.0 g (0.1 mol) |